4-(Isopropyl(phenyl)amino)benzaldehyde
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Overview
Description
4-(Isopropyl(phenyl)amino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with an isopropyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(phenyl)amino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: HNO3 in the presence of H2SO4 for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(Isopropyl(phenyl)amino)benzoic acid.
Reduction: 4-(Isopropyl(phenyl)amino)benzyl alcohol.
Substitution: 4-(Isopropyl(phenyl)amino)-2-nitrobenzaldehyde (nitration product).
Scientific Research Applications
4-(Isopropyl(phenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, such as anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(Isopropyl(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the phenylamino group can engage in π-π interactions with aromatic residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methyl(phenyl)amino)benzaldehyde
- 4-(Ethyl(phenyl)amino)benzaldehyde
- 4-(Propyl(phenyl)amino)benzaldehyde
Uniqueness
4-(Isopropyl(phenyl)amino)benzaldehyde is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(N-propan-2-ylanilino)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(2)17(15-6-4-3-5-7-15)16-10-8-14(12-18)9-11-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSGHHIXURECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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